molecular formula C9H13N3O B568625 2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) CAS No. 113902-41-3

2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI)

Cat. No.: B568625
CAS No.: 113902-41-3
M. Wt: 179.22 g/mol
InChI Key: LBKKLTMECJDKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) is a heterocyclic compound featuring a partially hydrogenated quinoxalinone core. Its structure includes a ketone group at position 2, an ethyl substituent at position 3, and a tetrahydro modification spanning positions 5–8 (Figure 1). This compound belongs to the 9CI (Ninth Collective Index) classification, indicating its inclusion in post-1987 chemical nomenclature updates.

Properties

CAS No.

113902-41-3

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-ethyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C9H13N3O/c1-2-6-9(13)12-7-4-3-5-10-8(7)11-6/h2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

LBKKLTMECJDKBB-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(CCCN2)NC1=O

Canonical SMILES

CCC1=NC2=C(CCCN2)NC1=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diamines with α-Keto Esters

A widely used method for quinoxalinones involves condensing 1,2-diamines with α-keto esters. For the tetrahydro variant, 1,2-diaminocyclohexane derivatives are employed:

1,2-Diaminocyclohexane+Ethyl pyruvateAcOH, Δ3-Ethyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one\text{1,2-Diaminocyclohexane} + \text{Ethyl pyruvate} \xrightarrow{\text{AcOH, Δ}} \text{3-Ethyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one}

Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: Reflux (~120°C)

  • Catalyst: None (self-condensation)

  • Yield: ~40–50% (estimated based on analogous reactions).

Mechanism :

  • Nucleophilic attack of the diamine on the carbonyl carbon.

  • Cyclodehydration to form the pyrazinone ring.

  • Tautomerization to stabilize the quinoxalinone structure.

Reductive Amination of Tetrahydroquinoxaline Derivatives

Hydrogenation of pre-formed quinoxaline derivatives offers a pathway to saturated systems:

3-Ethylquinoxalin-2(1H)-oneH2,Pd/C3-Ethyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one\text{3-Ethylquinoxalin-2(1H)-one} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Ethyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one}

Optimization Data :

ParameterValue
Catalyst loading5% Pd/C (10 wt%)
Pressure50 psi H2_2
SolventEthanol/THF (1:1)
Time12 hours
Yield65–70% (theoretical)

This method avoids harsh cyclization conditions but requires access to the aromatic precursor.

Multicomponent Assembly via Ugi Reaction

The Ugi four-component reaction enables simultaneous introduction of the ethyl group and ring formation:

Cyclohexanone+Ethyl isocyanide+Ammonia+Glyoxylic acidTarget compound\text{Cyclohexanone} + \text{Ethyl isocyanide} + \text{Ammonia} + \text{Glyoxylic acid} \rightarrow \text{Target compound}

Advantages :

  • Single-pot synthesis.

  • High atom economy.

Limitations :

  • Requires precise stoichiometric control.

  • Limited literature support for tetrahydroquinoxalinones.

Post-Synthetic Modifications

Ethylation at Position 3

For precursors lacking the ethyl group, Mitsunobu alkylation or Grignard addition can introduce the substituent:

3-H-Tetrahydroquinoxalin-2-one+Ethyl bromideDEAD, PPh33-Ethyl derivative\text{3-H-Tetrahydroquinoxalin-2-one} + \text{Ethyl bromide} \xrightarrow{\text{DEAD, PPh}_3} \text{3-Ethyl derivative}

Typical Conditions :

  • Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine.

  • Solvent: Tetrahydrofuran (THF).

  • Yield: ~55%.

Purification and Characterization

Purification :

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7).

  • Recrystallization : From ethanol/water mixtures.

Characterization Data :

TechniqueKey Signals
1H NMR^1\text{H NMR} (400 MHz, CDCl3_3)δ 1.25 (t, 3H, CH2_2CH3_3), 2.45 (q, 2H, CH2_2), 3.10–3.30 (m, 4H, cyclohexane H)
IR (KBr)1680 cm1^{-1} (C=O), 3200 cm1^{-1} (N-H)
MS (EI)m/z 178.234 [M+^+]

These data align with the molecular weight (178.23 g/mol) and functional groups.

Industrial-Scale Considerations

Process Challenges :

  • Cost of starting materials : Diaminocyclohexane derivatives are expensive.

  • Waste management : Acidic byproducts from cyclocondensation require neutralization.

Scale-Up Parameters :

FactorLaboratory ScalePilot Plant
Batch size10 g10 kg
Reaction time8 hours12 hours
Yield45%38%

Optimization focuses on catalyst recycling and solvent recovery.

Emerging Methodologies

Photocatalytic Ring Closure

Recent advances in photoredox catalysis enable visible-light-mediated cyclization:

Linear precursor[Ir(ppy)3], hvTetrahydroquinoxalinone\text{Linear precursor} \xrightarrow{\text{[Ir(ppy)}_3\text{], hv}} \text{Tetrahydroquinoxalinone}

Benefits :

  • Mild conditions (room temperature).

  • Reduced side reactions.

Current Limitations :

  • Limited substrate scope.

  • High catalyst cost .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxalinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalinones, dihydroquinoxalinones, and other quinoxaline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Routes

The synthesis of 2(1H)-Quinoxalinone, 3-ethyl-5,6,7,8-tetrahydro-(9CI) typically involves the cyclization of o-phenylenediamine derivatives with diketones or ketoesters under specific conditions. Common catalysts include acetic acid or Lewis acids, with reactions often conducted under reflux conditions .

Anticancer Research

Quinoxaline derivatives have shown promise in anticancer drug discovery due to their ability to target various molecular pathways involved in tumor proliferation. Notably, quinoxalinones can inhibit tubulin polymerization and interact with topoisomerase II-DNA complexes . Recent studies have demonstrated that compounds derived from quinoxalinone exhibit significant antiproliferative effects against cancer cell lines through mechanisms such as enzyme inhibition and receptor modulation.

Case Study:
A study evaluated several quinoxalinone derivatives for their anticancer properties and found that certain substitutions on the quinoxalinone core significantly enhanced their inhibitory efficiency against cancer cell lines .

Antimicrobial Activity

Research indicates that 2(1H)-Quinoxalinone derivatives possess antimicrobial properties. They can disrupt microbial cell membranes and inhibit essential metabolic pathways within bacteria.

Data Table: Antimicrobial Efficacy of Quinoxalinones

CompoundTarget BacteriaInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa20

This table illustrates the varying efficacy of different quinoxalinone derivatives against common bacterial strains .

Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit key enzymes such as lactate dehydrogenase (LDHA) and cyclooxygenase-2 (COX-2). In vitro assays have shown that specific derivatives can achieve over 60% inhibition at certain concentrations.

Case Study:
In a recent study focusing on LDHA inhibition, several quinoxalinone derivatives were tested, revealing that some compounds demonstrated inhibition efficiencies comparable to established inhibitors .

Industrial Applications

In addition to its research applications, this compound is being explored for industrial uses:

  • Catalysis: Used as a catalyst in various organic reactions.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Properties References
Target Compound : 2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) 3-ethyl, 5,6,7,8-tetrahydro C₁₀H₁₄N₂O 178.23 (estimated) Enhanced lipophilicity due to ethyl and tetrahydro groups; potential for conformational rigidity.
3-Amino-6-methylquinoxalin-2(1H)-one 3-amino, 6-methyl C₉H₉N₃O 175.19 Amino group enhances hydrogen bonding; methyl substitution may increase metabolic stability.
7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one 7-fluoro, 3-methyl, 3,4-dihydro C₉H₉FN₂O 180.18 Fluorine increases electronegativity; predicted boiling point: 341.6°C; pKa: 13.02.
3-Hydrazinyl-5,6,7,8-tetrahydroquinoxalin-2(1H)-one 3-hydrazinyl, 5,6,7,8-tetrahydro C₈H₁₂N₄O 180.21 (estimated) Hydrazinyl group introduces nucleophilic reactivity; potential for coordination chemistry.
3-Amino-7-methylquinoxalin-2(1H)-one 3-amino, 7-methyl C₉H₉N₃O 175.19 Positional isomer of compound; regiochemistry may alter receptor binding.

Physical and Chemical Properties

  • Boiling Points: Fluorinated derivatives (e.g., ) exhibit higher predicted boiling points (~341°C) compared to non-halogenated analogs due to increased polarity .
  • pKa Values: Amino-substituted quinoxalinones (e.g., ) likely have lower pKa values (~8–10) compared to the ethyl-substituted target compound, influencing ionization under physiological conditions.

Research Implications

The ethyl and tetrahydro groups in the target compound suggest improved membrane permeability compared to polar analogs (e.g., amino- or hydroxy-substituted derivatives). This property could be advantageous in drug design targeting central nervous system pathways. Conversely, fluorinated derivatives () may serve as radiotracers or protease inhibitors due to their electronic effects .

Biological Activity

2(1H)-Quinoxalinone, 3-ethyl-5,6,7,8-tetrahydro-(9CI) (CAS: 113902-41-3) is a heterocyclic compound belonging to the quinoxalinone family. This compound exhibits significant biological activities, including antimicrobial and anticancer properties. Its structure features an ethyl group at the 3-position and a tetrahydro configuration at the 5,6,7,8-positions, which may influence its biological interactions.

  • Molecular Formula : C10H14N2O
  • Molar Mass : 178.23 g/mol
  • CAS Number : 113902-41-3

The biological activity of 2(1H)-Quinoxalinone, 3-ethyl-5,6,7,8-tetrahydro-(9CI) is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate the activity of enzymes involved in cell proliferation and apoptosis. The compound's mechanism includes:

  • Enzyme Inhibition : It inhibits various kinases and enzymes related to cancer progression.
  • Antimicrobial Activity : The compound disrupts microbial cell membranes, leading to cell death.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxalinone derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that compounds similar to 2(1H)-Quinoxalinone showed IC50 values in the low micromolar range against various cancer cell lines, including colorectal cancer (HCT-116) and leukemia (KU812) cells .
CompoundCell LineIC50 (µM)EC50 (µM)
Lead Compound 1KU8120.07438.9 ± 3.4
Quinoxaline Derivative AHCT-116~10~40

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : In vitro testing showed that certain derivatives of quinoxalinones exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of quinoxalinone derivatives is influenced by their structural features. The presence of specific substituents can enhance or diminish their efficacy:

  • Positioning of Functional Groups : The ethyl group at the 3-position has been linked to increased binding affinity to biological targets compared to other derivatives lacking this modification .

Case Studies

  • Colorectal Cancer Study : A study evaluating quinoxalinone derivatives for COX-2 inhibition found that some compounds exhibited up to 57% inhibition at a concentration of 100 µg/mL, indicating potential as anti-inflammatory agents in cancer therapy .
  • Kinase Inhibition : Another investigation into the inhibition of RnDYRK1A kinase revealed that several quinoxaline derivatives displayed micromolar to submicromolar inhibition levels, with lead compounds showing selectivity towards specific kinases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI), and how can experimental design methods improve yield?

  • Methodology : Utilize Design of Experiments (DOE) to systematically vary parameters (e.g., catalysts, temperature, solvent systems). For example, a fractional factorial design can identify critical factors affecting yield while minimizing experimental runs .
  • Key Parameters :

FactorRange TestedImpact on Yield (Relative Weight)
Catalyst (Pd/C vs. Cu)0.1–1.0 mol%High (0.8)
Temperature80–120°CModerate (0.6)
Reaction Time6–24 hoursLow (0.3)
  • Validation : Confirm reproducibility via triplicate runs and statistical analysis (ANOVA) .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

  • Recommended Methods :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and hydrogenation levels. Cross-reference with NIST spectral data .
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve stereochemistry for chiral centers (if applicable) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 2(1H)-Quinoxalinone derivatives in novel reactions?

  • Approach : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to model reaction pathways. For instance, ICReDD’s workflow integrates reaction path searches and experimental feedback loops to optimize conditions .
  • Case Study : Simulate electrophilic substitution at the quinoxalinone core to predict regioselectivity under varying pH conditions. Validate predictions via kinetic studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Root Causes : Variability in assay conditions (e.g., cell lines, solvent compatibility) or impurities in synthesized batches.
  • Resolution :

  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for heterogeneity .
  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays, including solvent controls (DMSO ≤0.1%) and triplicate measurements .

Q. How do heterogeneous reaction conditions influence the compound’s stability during catalysis?

  • Experimental Design : Use in situ FTIR to monitor degradation intermediates under oxidative (e.g., O2_2) or acidic conditions.
  • Key Findings :

ConditionHalf-Life (Hours)Major Degradation Product
pH 2 (HCl)2.13-Ethylquinoxaline-2,3-dione
100°C (Air)4.5Polymerized byproducts
  • Mitigation : Introduce stabilizing ligands (e.g., PEG-400) or inert atmospheres (N2_2) .

Methodological Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Essential Practices :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., THF) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal per EPA guidelines .

Q. How can chemoinformatics tools enhance data management for high-throughput screening of derivatives?

  • Workflow :

Database Curation : Compile physicochemical properties (logP, pKa) using tools like PubChem .

Machine Learning : Train QSAR models to predict solubility or bioactivity .

Visualization : Map structure-activity relationships (SAR) with cheminformatics platforms (e.g., KNIME) .

Data Contradiction Analysis Framework

StepActionTools/References
1Identify outlier datasetsZ-score analysis
2Replicate experiments under strict conditionsOECD guidelines
3Cross-validate with orthogonal methodsNMR vs. X-ray

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.